3,4,5,6-Tetrafluorobenzene-1,2-diamine

Catalog No.
S779767
CAS No.
2993-07-9
M.F
C6H4F4N2
M. Wt
180.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrafluorobenzene-1,2-diamine

CAS Number

2993-07-9

Product Name

3,4,5,6-Tetrafluorobenzene-1,2-diamine

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-diamine

Molecular Formula

C6H4F4N2

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C6H4F4N2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H2

InChI Key

PEMNTZYICNLRSQ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N)N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)N)N

The exact mass of the compound 3,4,5,6-Tetrafluorobenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis and Characterization:

,4,5,6-Tetrafluorobenzene-1,2-diamine (also known as 1,2-diamino-3,4,5,6-tetrafluorobenzene) is a fluorinated aromatic diamine, meaning it possesses two amine groups (-NH2) attached to a benzene ring with four fluorine (F) substituents in specific positions (1, 2, 3, and 4). This molecule is of interest to researchers due to its unique properties and potential applications.

Several methods have been reported for the synthesis of 3,4,5,6-tetrafluorobenzene-1,2-diamine, with variations in complexity and reaction conditions. One common approach involves the nitration of 1,2-diaminobenzene (o-phenylenediamine) followed by conversion of the nitro groups to fluorine atoms using various fluorinating agents [, ].

The characterization of 3,4,5,6-tetrafluorobenzene-1,2-diamine typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure and identify the positions of the functional groups []. Additionally, mass spectrometry can be employed to determine the molecular weight of the compound [].

Potential Applications:

Research suggests that 3,4,5,6-tetrafluorobenzene-1,2-diamine holds promise for various scientific applications, including:

  • Organic electronics: Due to the presence of amine groups, this molecule can potentially act as a building block in the development of organic semiconductors and other electronic materials [].
  • Polymers: The diamine functionality allows for the formation of polymeric structures with desirable properties, such as thermal stability and chemical resistance [].
  • Pharmaceutical development: The unique combination of fluorine atoms and amine groups could potentially be beneficial in the design of novel drugs with improved properties [].

3,4,5,6-Tetrafluorobenzene-1,2-diamine is an organic compound characterized by the presence of four fluorine atoms and two amine groups attached to a benzene ring. Its molecular formula is C₆H₄F₄N₂, and it has a molecular weight of approximately 180.106 g/mol . The compound is notable for its unique structural features, which influence its chemical behavior and potential applications.

Due to its functional groups. Key reactions include:

  • Substitution Reactions: The amine groups can undergo nucleophilic substitution reactions with electrophiles.
  • Reduction Reactions: The fluorine atoms can be replaced under specific conditions, allowing for the synthesis of derivatives with different reactivity profiles .
  • Complexation: This compound can act as a ligand in coordination chemistry, particularly with transition metals like copper .

The biological activity of 3,4,5,6-Tetrafluorobenzene-1,2-diamine has been explored in various studies. It has been noted to exhibit:

  • Toxicity: The compound is classified as harmful if swallowed and can cause serious eye irritation .
  • Ligand Properties: It minimizes the reactivity of certain metal ions, which may have implications in biological systems where metal ions play crucial roles .

Several methods are available for synthesizing 3,4,5,6-Tetrafluorobenzene-1,2-diamine:

  • Fluorination of Benzene Derivatives: Starting from benzene or its derivatives, fluorination can be achieved using fluorinating agents.
  • Amination Reactions: The introduction of amine groups can be performed through nucleophilic substitution on appropriately substituted fluorobenzenes.
  • Multi-step Synthesis: Complex synthetic routes involving several steps may be required to achieve high yields and purity levels .

3,4,5,6-Tetrafluorobenzene-1,2-diamine has several applications across different fields:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules.
  • Material Science: The compound may be used in developing new materials with specific properties due to its unique fluorinated structure .
  • Catalysis: As a ligand in catalytic processes involving transition metals .

Studies on the interactions of 3,4,5,6-Tetrafluorobenzene-1,2-diamine with various substrates have shown:

  • Metal Coordination: The ability to form stable complexes with metals enhances its utility in catalysis and material science.
  • Reactivity Modulation: The presence of fluorine atoms significantly alters the reactivity profile compared to non-fluorinated analogs .

When compared to other diamines and tetrafluorobenzenes, 3,4,5,6-Tetrafluorobenzene-1,2-diamine exhibits unique properties. Below are some similar compounds:

The distinct arrangement of fluorine atoms and the presence of two amine groups in 3,4,5,6-Tetrafluorobenzene-1,2-diamine contribute to its unique chemical properties and potential applications compared to these similar compounds.

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

3,4,5,6-tetrafluorobenzene-1,2-diamine

Dates

Last modified: 08-15-2023

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